ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonylmethyl group, and a tetrahydropyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-fluorobenzaldehyde with appropriate sulfonylmethyl reagents under acidic or basic conditions.
Cyclization: The intermediate products undergo cyclization reactions to form the tetrahydropyrimidine ring.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 6-(((4-bromophenyl)sulfonyl)methyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-[(4-fluorophenyl)sulfonylmethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O8S/c1-4-33-21(27)18-15(11-34(29,30)14-7-5-13(23)6-8-14)24-22(28)25-19(18)12-9-16(31-2)20(26)17(10-12)32-3/h5-10,19,26H,4,11H2,1-3H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZZTEWJJKJNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)OC)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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